Glucuronato de Trimetrexato

Descripción general

Descripción

Trimetrexate glucuronate is a non-classical folic acid antagonist that inhibits the enzyme dihydrofolate reductase. It is primarily used for the treatment of moderate-to-severe Pneumocystis carinii pneumonia in immunocompromised patients, including those with acquired immunodeficiency syndrome. Additionally, it has been investigated for its efficacy as an antineoplastic agent and as an antiparasitic agent .

Aplicaciones Científicas De Investigación

Trimetrexate glucuronate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying folate antagonists and their interactions with enzymes.

Biology: Investigated for its effects on cellular metabolism and enzyme inhibition.

Medicine: Used in the treatment of Pneumocystis carinii pneumonia and various types of cancer, including colon cancer and leiomyosarcoma

Industry: Employed in the development of new pharmaceuticals and therapeutic agents

Mecanismo De Acción

Trimetrexate glucuronate exerts its effects by inhibiting the enzyme dihydrofolate reductase. This inhibition prevents the synthesis of purine nucleotides and thymidylate, leading to the subsequent inhibition of DNA and RNA synthesis. The compound targets the folate pathway, which is crucial for cellular replication and survival .

Similar Compounds:

Methotrexate: A classical folate antagonist used in the treatment of cancer and autoimmune diseases.

Pemetrexed: Another folate antagonist used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.

Comparison: Trimetrexate glucuronate is unique in that it does not require uptake by the folate carrier transport system, a major mechanism of cellular resistance. This makes it effective against transport-deficient methotrexate-resistant tumor cells. Additionally, it has a broader spectrum of activity, including antiprotozoal and antibacterial properties .

Safety and Hazards

Trimetrexate glucuronate is classified as a reproductive toxicity, Category 2 . The most common adverse effect associated with trimetrexate is myelosuppression (neutropenia and thrombocytopenia); this is mitigated by coadministration of calcium folinate and is generally reversible upon dosage reduction or discontinuation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trimetrexate glucuronate is synthesized through a series of chemical reactions involving the quinazoline derivative. The synthesis typically involves the reaction of 5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine with glucuronic acid under controlled conditions .

Industrial Production Methods: Industrial production of trimetrexate glucuronate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions: Trimetrexate glucuronate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may yield reduced forms of the compound .

Propiedades

IUPAC Name |

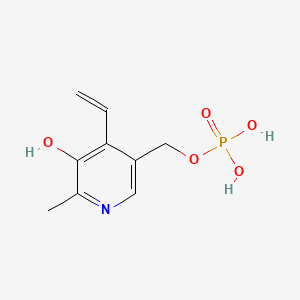

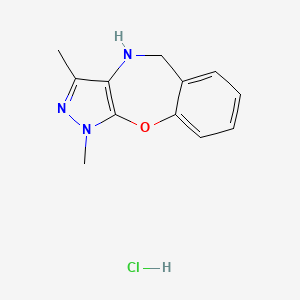

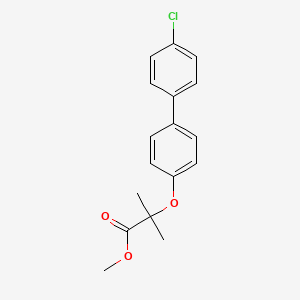

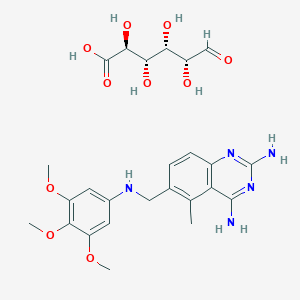

5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;2,3,4,5-tetrahydroxy-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3.C6H10O7/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;7-1-2(8)3(9)4(10)5(11)6(12)13/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);1-5,8-11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJXQWYMBJYJNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(=O)C(C(C(C(C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N5O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82952-64-5 | |

| Record name | trimetrexate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-6-[[(3,4,5-trimethoxyphenyl)amino]methyl]-2,4-quinazolinediamine trihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Trimetrexate Glucuronate is a nonclassical antifolate that acts as a potent inhibitor of dihydrofolate reductase (DHFR). [, , , , , ]. DHFR is a crucial enzyme involved in the folic acid cycle, essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. [, , , ] By inhibiting DHFR, Trimetrexate Glucuronate disrupts DNA and RNA synthesis, ultimately leading to the inhibition of cell growth and proliferation [, , , ]. This mechanism makes it effective against various cancers and opportunistic infections like Pneumocystis carinii pneumonia (PCP) [, , , , ].

A: While the provided abstracts do not contain specific spectroscopic data, they do mention key structural features. Trimetrexate Glucuronate is a derivative of Trimetrexate, a nonclassical antifolate. [, , , ] It is a glucuronide conjugate, meaning it contains a glucuronic acid moiety attached to the Trimetrexate molecule [, ]. This conjugation influences the compound's pharmacokinetic properties, making it suitable for intravenous administration [].

A: Research indicates that Trimetrexate Glucuronate exhibits a relatively short half-life (t1/2) ranging from approximately 8 to 10 hours. [, ] The area under the curve (AUC), a measure of drug exposure, varies depending on the dosage but generally indicates significant systemic exposure. [, ] Trimetrexate Glucuronate is primarily cleared through metabolism and excretion, with minimal amounts of the unchanged drug detected in urine and bile. [] Studies have shown a correlation between Trimetrexate Glucuronate concentration and adverse effects like leukopenia and thrombocytopenia. []

A: Trimetrexate Glucuronate has demonstrated efficacy in various preclinical and clinical settings. Studies in rats revealed its potential to induce bone marrow injury, prompting further investigations into its effects on bone formation. [] In clinical trials, Trimetrexate Glucuronate showed activity against non-small cell lung cancer (NSCLC) [, ], with some patients achieving partial responses. [, ] Additionally, it has been investigated for its efficacy in treating metastatic malignant melanoma, although no objective responses were observed in a particular study. []

A: Myelosuppression, primarily manifesting as leukopenia and thrombocytopenia, has been identified as a dose-limiting toxicity of Trimetrexate Glucuronate. [, , , , ] Other commonly reported adverse effects include nausea, vomiting, mucositis, and skin reactions like rash and urticaria. [, , ]

A: While the provided research abstracts do not explicitly discuss targeted drug delivery strategies for Trimetrexate Glucuronate, the development of new formulations and administration routes is crucial for optimizing its therapeutic index. [, , ] Research into novel drug delivery systems could potentially enhance its efficacy and mitigate side effects.

A: Alternatives to Trimetrexate Glucuronate for treating PCP include Trimethoprim/Sulfamethoxazole (TMP/SMX), Pentamidine, and other antifolates. [, , ] The choice between these agents often depends on factors like patient tolerance, severity of illness, and cost. [, ] While TMP/SMX is considered a first-line treatment for PCP, Trimetrexate Glucuronate offers an alternative for patients who cannot tolerate or do not respond to TMP/SMX. [, ]

A: Trimetrexate Glucuronate, developed by Parke-Davis, emerged as a potential alternative to Methotrexate for treating tumors resistant to the latter. [] After nearly a decade of development, it gained FDA approval for treating PCP in AIDS patients intolerant or unresponsive to TMP/SMX. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S,13S,14S)-17-but-2-ynyl-17-hydroxy-13-methyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1212364.png)